N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide

Urease Inhibition Helicobacter pylori Infectious Gastritis

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide, commonly referred to as Urease-IN-13, is a synthetic small-molecule urease inhibitor (CHEMBL5593736). It features a distinct triazolone/oxadiazolone core scaffold, designed as a urea-mimetic fragment to specifically occupy the active site of bacterial urease.

Molecular Formula C19H17N3O5
Molecular Weight 367.361
CAS No. 920359-85-9
Cat. No. B3002784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide
CAS920359-85-9
Molecular FormulaC19H17N3O5
Molecular Weight367.361
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C19H17N3O5/c1-26-12-8-6-11(7-9-12)10-21-18(24)19(25)22-15-13-4-2-3-5-14(13)27-16(15)17(20)23/h2-9H,10H2,1H3,(H2,20,23)(H,21,24)(H,22,25)
InChIKeyLYMIETVXWCNKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide: A Potent and Selective Urease Inhibitor for Infectious Disease Research


N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide, commonly referred to as Urease-IN-13, is a synthetic small-molecule urease inhibitor (CHEMBL5593736) [1]. It features a distinct triazolone/oxadiazolone core scaffold, designed as a urea-mimetic fragment to specifically occupy the active site of bacterial urease [2]. With a molecular weight of 367.4 g/mol (C19H17N3O5) and a topological polar surface area of 89.5 Ų, its physicochemical properties align with oral drug-like space, positioning it as a specialized chemical probe for studying the role of urease in Helicobacter pylori pathogenesis [1][3]. This compound is not a generic screening hit but a rationally designed inhibitor targeting a clinically validated virulence factor.

Why Urease-IN-13 (CAS 920359-85-9) Cannot Be Substituted with Generic Urease Inhibitors in Targeted Research


Procurement-focused substitution of Urease-IN-13 with other benzofuran-based oxalamides or broad-spectrum urease inhibitors like acetohydroxamic acid (AHA) is scientifically indefensible due to a fundamental difference in potency, mechanism, and selectivity that is completely lost upon compound interchange [1]. While AHA is a weak, non-specific metal chelator, Urease-IN-13 was specifically designed to mimic the urea substrate and engage the urease catalytic pocket with a reversible, mixed-competitive inhibition mechanism [1]. This design translates into a quantitative, 20-fold enhancement in enzymatic inhibitory potency against H. pylori urease . Substituting Urease-IN-13 with a structurally analogous but unvalidated oxalamide, or reverting to the clinical standard AHA, would introduce a massive confound in any experiment designed to study urease-dependent virulence, bacterial survival in acidic environments, or structure-activity relationships, compromising the reliability of the resulting data.

Procurement-Relevant Evidence: Quantitative Differentiation of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide


Head-to-Head Urease Inhibition: 20-Fold Superiority Over Clinical Standard Acetohydroxamic Acid

In a direct head-to-head comparison against the clinically used urease inhibitor acetohydroxamic acid (AHA), Urease-IN-13 exhibited a calculated 20-fold enhancement in inhibitory potency [1]. This benchmark positions the compound as one of the most potent inhibitors within its novel triazolone/oxadiazolone chemotype, directly validating the rational design strategy aimed at competitively occupying the urease active site [1].

Urease Inhibition Helicobacter pylori Infectious Gastritis

Superior Binding Affinity: A 240 nM Ki Defines High Target Engagement for Mechanistic Studies

Beyond the IC50 metric, the binding affinity (Ki) of Urease-IN-13 for Helicobacter pylori urease has been precisely determined to be 240 nM through in vitro enzyme kinetics [1]. This sub-micromolar binding constant is crucial for establishing a robust target engagement profile and is a more reliable indicator of the compound’s intrinsic biochemical potency than the commonly reported IC50 value, which can be heavily influenced by assay conditions [1].

Binding Affinity Enzyme Kinetics Drug-Target Residence Time

Differentiated Inhibition Mechanism: Reversible Mixed-Competitive Kinetics Enables More Nuanced Biological Investigation

In contrast to the simple competitive or irreversible mechanisms often observed for older urease inhibitors, Urease-IN-13 was experimentally determined to be a reversible, mixed-competitive inhibitor of urease [1]. This kinetic profile suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, a mechanistic feature that provides a more complex and potentially more effective pharmacological intervention [1].

Enzyme Mechanism Reversible Inhibition Crystallography

Early Safety Profiling: >87% Cell Viability in Hepatic and Gastric Cell Lines Counters Common Toxicity Concerns

A critical barrier for many potent urease inhibitors is their cytotoxicity to mammalian cells, which limits their utility as in vivo probes. Urease-IN-13 was explicitly shown to exhibit low cytotoxicity, with survival rates exceeding 87% across a panel of human cell lines (HepG2, SGC-7901, K562, L-02) when tested at a high concentration of 250 μg/mL . This favorable safety window is a key differentiator that enables its use in cellular and potentially in vivo models of H. pylori infection.

Cytotoxicity Drug Safety Selectivity

Verified Application Scenarios for N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide Based on Existing Evidence


Elucidating the Role of Urease in Acid-Survival Mechanisms of H. pylori

Given its potent, reversible, mixed-competitive inhibition of H. pylori urease (IC50 = 1.21 μM, Ki = 240 nM), Urease-IN-13 is the inhibitor of choice for studying the enzyme's critical role in periplasmic pH homeostasis and gastric colonization [1]. Its low cytotoxicity in gastric SGC-7901 cells allows for sustained exposure experiments to precisely dissect the contribution of urease activity to bacterial survival without confounding host cell toxicity .

Developing and Validating High-Throughput Screening Assays for Novel Urease Chemotypes

The compound's fully characterized biochemical profile, including a precisely defined IC50 and Ki against H. pylori urease, makes it an ideal positive control for validating new HTS assays aimed at discovering next-generation urease inhibitors [1][2]. Its activity is sufficiently potent to serve as a robust benchmark, and its non-chelating, mixed-competitive mechanism ensures it will not produce false positives common with non-specific metal chelators [1].

Structure-Based Drug Discovery: Using Urease-IN-13 as a Reference Probe for Co-crystallization and Modeling

Molecular docking studies have already provided evidence that Urease-IN-13 engages the urease catalytic pocket in a specific, predictable manner [1]. This makes it a superior reference compound for co-crystallization trials (soaking or co-crystallization) aimed at solving high-resolution structures of the inhibited enzyme, which can guide the rational design of even more potent and selective inhibitors within the triazolone/oxadiazolone scaffold series [1].

Ex Vivo and In Vivo Pharmacology in Rodent H. pylori Infection Models

The combination of high enzymatic potency, a reversible mechanism, and low mammalian cell toxicity supports the progression of Urease-IN-13 into ex vivo stomach tissue assays and pilot in vivo efficacy studies [1]. Its favorable drug-like properties, including a molecular weight of 367.4 g/mol and a TPSA of 89.5 Ų, suggest acceptable oral bioavailability, making it a candidate for oral dosing in rodent models to evaluate the therapeutic potential of urease inhibition against infectious gastritis [1][2].

Quote Request

Request a Quote for N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.